(E)-4-(3,4,5-Trimethoxystyryl)phenol
Overview
Description
(E)-4-(3,4,5-Trimethoxystyryl)phenol is an organic compound characterized by the presence of a phenol group and a styryl group substituted with three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(3,4,5-Trimethoxystyryl)phenol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 4-hydroxybenzaldehyde under basic conditions to form the corresponding styryl derivative. The reaction is often carried out using a base such as potassium carbonate in a solvent like ethanol. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding dihydro derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
(E)-4-(3,4,5-Trimethoxystyryl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-4-(3,4,5-Trimethoxystyryl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and antioxidant defense mechanisms.
Comparison with Similar Compounds
Combretastatin A4: Another styryl phenol derivative known for its anti-cancer properties.
Resveratrol: A naturally occurring stilbene with antioxidant and anti-inflammatory activities.
Comparison:
Uniqueness: (E)-4-(3,4,5-Trimethoxystyryl)phenol is unique due to its specific substitution pattern with three methoxy groups, which can influence its chemical reactivity and biological activity.
Similarities: Like Combretastatin A4 and Resveratrol, it exhibits potential therapeutic effects and can undergo similar types of chemical reactions.
Properties
IUPAC Name |
4-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-15-10-13(11-16(20-2)17(15)21-3)5-4-12-6-8-14(18)9-7-12/h4-11,18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNACKMMQGBVTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326750 | |
Record name | 4-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116519-00-7 | |
Record name | 4-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques were used to identify and characterize (E)-4-(3,4,5-Trimethoxystyryl)phenol in Parthenocissus laetevirens?
A1: The researchers utilized high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC/(-)ESI-MSn) to analyze polyphenol compounds in Parthenocissus laetevirens. [] Specifically, the presence of a characteristic fragment, C2H2O (42 Da), in the mass spectra, indicated the presence of a resorcinol ring. This fragment, along with comparison to reference standards, confirmed the identification of this compound. [] Further structural confirmation of the fragments was achieved using FTICR-MSn. []
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